molecular formula C13H16Cl2N2O B5177244 2,5-dichloro-N-(1-methyl-4-piperidinyl)benzamide

2,5-dichloro-N-(1-methyl-4-piperidinyl)benzamide

Cat. No. B5177244
M. Wt: 287.18 g/mol
InChI Key: URSDXPAGZURZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-(1-methyl-4-piperidinyl)benzamide, also known as JNJ-42165279, is a novel and potent antagonist of the orexin-1 receptor (OX1R). The orexin system plays a crucial role in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis. The discovery of JNJ-42165279 offers a new approach for the treatment of sleep disorders, obesity, and other related conditions.

Mechanism of Action

2,5-dichloro-N-(1-methyl-4-piperidinyl)benzamide selectively blocks the OX1R, which is predominantly expressed in the brain regions that regulate arousal, feeding, and reward. By inhibiting the activation of the OX1R, 2,5-dichloro-N-(1-methyl-4-piperidinyl)benzamide reduces the activity of the orexin system, leading to a decrease in wakefulness and food intake.
Biochemical and Physiological Effects:
2,5-dichloro-N-(1-methyl-4-piperidinyl)benzamide has been shown to decrease wakefulness and increase sleep duration in various animal models. It also reduces food intake and body weight gain in obese rats and mice. Furthermore, 2,5-dichloro-N-(1-methyl-4-piperidinyl)benzamide has been found to improve glucose tolerance and insulin sensitivity in obese mice.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N-(1-methyl-4-piperidinyl)benzamide is a highly selective and potent antagonist of the OX1R, which makes it an ideal tool compound for studying the role of the orexin system in various physiological and pathological conditions. However, its limited solubility and stability in aqueous solutions may pose challenges for its use in in vitro and in vivo experiments.

Future Directions

Future research on 2,5-dichloro-N-(1-methyl-4-piperidinyl)benzamide may focus on its potential therapeutic applications in sleep disorders, obesity, and related metabolic disorders. It may also be used as a tool compound to investigate the role of the orexin system in addiction, depression, and other neuropsychiatric disorders. Furthermore, the development of novel formulations and delivery systems may improve the pharmacokinetic and pharmacodynamic properties of 2,5-dichloro-N-(1-methyl-4-piperidinyl)benzamide, making it a more effective and safe therapeutic agent.

Synthesis Methods

The synthesis of 2,5-dichloro-N-(1-methyl-4-piperidinyl)benzamide involves several steps, including the preparation of 2,5-dichlorobenzoyl chloride, N-(1-methyl-4-piperidinyl)amine, and the subsequent coupling reaction. The purity and yield of the final product can be improved by using advanced purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

2,5-dichloro-N-(1-methyl-4-piperidinyl)benzamide has been extensively studied in preclinical models and has shown promising results in the treatment of sleep disorders, such as insomnia and narcolepsy. It has also been investigated for its potential use in the management of obesity and related metabolic disorders. In addition, 2,5-dichloro-N-(1-methyl-4-piperidinyl)benzamide has been used as a tool compound to study the role of the orexin system in various physiological and pathological conditions.

properties

IUPAC Name

2,5-dichloro-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O/c1-17-6-4-10(5-7-17)16-13(18)11-8-9(14)2-3-12(11)15/h2-3,8,10H,4-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSDXPAGZURZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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